molecular formula C8H7ClO2S B101779 O-Chlorophenyl thioacetic acid CAS No. 18619-18-6

O-Chlorophenyl thioacetic acid

Cat. No.: B101779
CAS No.: 18619-18-6
M. Wt: 202.66 g/mol
InChI Key: DRTNNSJQBCUQML-UHFFFAOYSA-N
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Description

O-Chlorophenyl thioacetic acid is an organosulfur compound with the molecular formula C8H7ClO2S It is characterized by the presence of a chlorophenyl group attached to a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Chlorophenyl thioacetic acid can be synthesized through several methods. One common approach involves the reaction of o-chlorobenzyl chloride with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: O-Chlorophenyl thioacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the thioacetic acid moiety to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Chlorophenyl thioacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for its potential anti-inflammatory and anticancer effects.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

    Thioacetic Acid: Similar in structure but lacks the chlorophenyl group.

    Thioglycolic Acid: Contains a thiol group instead of a thioacetic acid moiety.

    Chlorophenylacetic Acid: Similar in structure but lacks the sulfur atom.

Uniqueness: O-Chlorophenyl thioacetic acid is unique due to the presence of both a chlorophenyl group and a thioacetic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTNNSJQBCUQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171863
Record name o-Chlorophenyl thioacetic acid
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Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18619-18-6
Record name o-Chlorophenyl thioacetic acid
Source ChemIDplus
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Record name o-Chlorophenyl thioacetate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513490
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Record name o-Chlorophenyl thioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-CHLOROPHENYL THIOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFQ8288EHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name O-CHLOROPHENYL THIOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2670
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